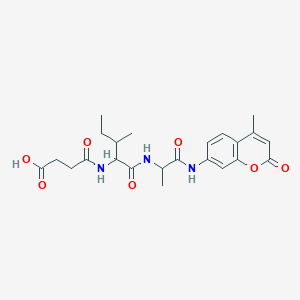

N-Succinyl-Ile-Ala-7-amido-4-methylcoumarin

概要

説明

N-Succinyl-Ile-Ala-7-amido-4-methylcoumarin is a synthetic compound widely used as a protease substrate in biochemical research. It is known for its application in the study of enzyme kinetics and protease activity. The compound has the empirical formula C23H29N3O7 and a molecular weight of 459.49 g/mol .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Succinyl-Ile-Ala-7-amido-4-methylcoumarin involves multiple steps, starting with the protection of amino groups and the coupling of amino acids. The process typically includes:

Protection of Amino Groups: Protecting groups such as Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) are used to protect the amino groups of isoleucine and alanine.

Coupling Reaction: The protected amino acids are coupled using reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the dipeptide.

Deprotection: The protecting groups are removed under acidic or basic conditions.

Coupling with 7-amido-4-methylcoumarin: The dipeptide is then coupled with 7-amido-4-methylcoumarin using similar coupling reagents.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques such as HPLC (high-performance liquid chromatography) and crystallization .

化学反応の分析

Types of Reactions

N-Succinyl-Ile-Ala-7-amido-4-methylcoumarin primarily undergoes hydrolysis reactions catalyzed by proteases. It can also participate in:

Oxidation: Under specific conditions, the compound can undergo oxidation, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms, although these are less common.

Substitution: Nucleophilic substitution reactions can occur, especially at the amide bonds.

Common Reagents and Conditions

Hydrolysis: Enzymatic hydrolysis using proteases such as trypsin, chymotrypsin, and elastase.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

Hydrolysis Products: The primary products are the individual amino acids and 7-amido-4-methylcoumarin.

Oxidation Products: Oxidized derivatives of the compound.

Reduction Products: Reduced forms of the compound.

科学的研究の応用

N-Succinyl-Ile-Ala-7-amido-4-methylcoumarin is extensively used in scientific research, particularly in the following fields:

Chemistry: As a substrate in enzyme kinetics studies to measure protease activity.

Biology: In the study of proteolytic enzymes and their inhibitors.

Medicine: For the development of diagnostic assays and therapeutic agents targeting proteases.

作用機序

The compound acts as a substrate for proteases, which cleave the amide bond between the amino acids and the 7-amido-4-methylcoumarin moiety. This cleavage releases the fluorescent 7-amido-4-methylcoumarin, which can be quantitatively measured. The fluorescence intensity is directly proportional to the protease activity, allowing for precise enzyme kinetics studies .

類似化合物との比較

Similar Compounds

N-Succinyl-Ala-Phe-Lys 7-amido-4-methylcoumarin: Another protease substrate with a different amino acid sequence.

Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide: A substrate for elastase with a different chromogenic group.

Uniqueness

N-Succinyl-Ile-Ala-7-amido-4-methylcoumarin is unique due to its specific amino acid sequence and the presence of the 7-amido-4-methylcoumarin moiety, which provides high sensitivity and specificity in protease assays .

生物活性

N-Succinyl-Ile-Ala-7-amido-4-methylcoumarin (SIAMC) is a synthetic peptide substrate that has garnered attention for its biological activity, particularly in enzymatic assays involving aminopeptidases. This compound is a derivative of 7-amido-4-methylcoumarin, which is widely used in biochemical studies due to its fluorescent properties upon hydrolysis. The biological significance of SIAMC lies in its role as a substrate for various enzymes, particularly those involved in protein metabolism.

SIAMC is characterized by its structure, which includes:

- Amino acid sequence : N-succinyl-Ile-Ala

- Fluorogenic moiety : 7-amido-4-methylcoumarin

This structure allows SIAMC to be utilized in assays to measure enzymatic activity through the release of fluorescent products.

Aminopeptidase Activity

SIAMC has been primarily studied in the context of aminopeptidase activity. Aminopeptidases are enzymes that cleave amino acids from the N-terminus of peptides and proteins. Research indicates that SIAMC is effectively hydrolyzed by various aminopeptidases, making it a valuable tool for studying these enzymes' kinetics and mechanisms.

In a study examining proteolytic activities in Borrelia burgdorferi, SIAMC was used as a substrate to assess enzyme activity. The results showed that enzyme extracts from B. burgdorferi could hydrolyze SIAMC, indicating its utility in understanding the enzymatic processes involved in this pathogen's lifecycle .

Inhibition Studies

Inhibition studies have revealed important insights into the regulation of aminopeptidase activity. Various inhibitors were tested against the enzymatic hydrolysis of SIAMC, demonstrating that compounds such as EDTA and phenylmethylsulfonyl fluoride (PMSF) could significantly reduce enzyme activity. This highlights the potential for developing therapeutic agents targeting aminopeptidases using substrates like SIAMC .

Role in Pathogen Biology

Aminopeptidases play crucial roles in the biology of pathogens, including their survival and virulence. By understanding how SIAMC interacts with these enzymes, researchers can develop strategies to inhibit their activity, potentially leading to new treatments for diseases caused by pathogens like B. burgdorferi.

Applications in Drug Development

The structural characteristics of SIAMC make it a candidate for drug development, particularly in creating inhibitors for specific enzymes involved in disease processes. The ability to modify the coumarin moiety allows for the synthesis of derivatives with enhanced biological activity or specificity .

Case Studies and Research Findings

- Enzyme Characterization : A study characterized an aminopeptidase from B. burgdorferi using SIAMC as a substrate, revealing that the enzyme's activity was dependent on its oligomeric structure and not on interchain disulfide bonds .

- Inhibitor Screening : Research conducted on various inhibitors demonstrated that certain compounds could effectively inhibit the hydrolysis of SIAMC by aminopeptidases, suggesting avenues for therapeutic intervention .

- Fluorescence Assays : The use of fluorescence assays to measure the release of 7-amido-4-methylcoumarin from SIAMC has been established as a reliable method for assessing aminopeptidase activity across different biological systems .

特性

IUPAC Name |

4-[[3-methyl-1-[[1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O7/c1-5-12(2)21(26-18(27)8-9-19(28)29)23(32)24-14(4)22(31)25-15-6-7-16-13(3)10-20(30)33-17(16)11-15/h6-7,10-12,14,21H,5,8-9H2,1-4H3,(H,24,32)(H,25,31)(H,26,27)(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHJBNOSZSJDELK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00402202 | |

| Record name | N-Succinyl-Ile-Ala-7-amido-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

459.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126103-95-5 | |

| Record name | N-Succinyl-Ile-Ala-7-amido-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。